1,4'-Methylenedipiperidine hydrochloride
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Overview
Description
1,4’-Methylenedipiperidine hydrochloride is a chemical compound with the molecular formula C11H22N2ClH. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in research and industrial applications due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4’-Methylenedipiperidine hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with formaldehyde under acidic conditions to form the methylene bridge between two piperidine rings. The reaction is typically carried out in the presence of hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of 1,4’-Methylenedipiperidine hydrochloride often involves large-scale reactions using similar principles as the laboratory synthesis. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4’-Methylenedipiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methylene bridge can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of 1,4’-Methylenedipiperidine hydrochloride.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1,4’-Methylenedipiperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4’-Methylenedipiperidine hydrochloride involves its interaction with various molecular targets. In biological systems, it can interact with neurotransmitter receptors, influencing their activity. The methylene bridge allows for the formation of stable complexes with these receptors, modulating their function and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a single piperidine ring.
Pyridine: An aromatic heterocycle with a nitrogen atom.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Uniqueness
1,4’-Methylenedipiperidine hydrochloride is unique due to its methylene bridge, which provides distinct chemical reactivity and biological activity compared to other piperidine derivatives. This structural feature allows it to form stable complexes with various molecular targets, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
1-(piperidin-4-ylmethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.ClH/c1-2-8-13(9-3-1)10-11-4-6-12-7-5-11;/h11-12H,1-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUSPEGKRDYJLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCNCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724714 |
Source
|
Record name | 1-[(Piperidin-4-yl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172281-94-6 |
Source
|
Record name | 1-[(Piperidin-4-yl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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